2-(Phosphonomethyl)pentanedioic acid
Vue d'ensemble
Description
L'acide 2-(phosphonométhyl)pentanedioïque, communément appelé PMPA, est un inhibiteur puissant et sélectif de l'enzyme N-acétylée-alpha-liée-acide dipeptidase (NAALADase), également appelée carboxypeptidase II du glutamate. Cette enzyme est impliquée dans l'hydrolyse du neuropeptide N-acétyl-aspartyl-glutamate en N-acétyl-aspartate et en glutamate. Le PMPA a montré un potentiel significatif en matière de neuroprotection et de traitement de divers troubles neurologiques .
Mécanisme D'action
2-PMPA: primarily targets an enzyme called glutamate carboxypeptidase II (GCPII) , also known as prostate-specific membrane antigen (PSMA) . GCPII is found in various tissues, including the brain, prostate, and kidneys. Its role is to hydrolyze the abundant neuropeptide N-acetyl-aspartyl-glutamate (NAAG) to N-acetylaspartate (NAA) and glutamate . By inhibiting GCPII, 2-PMPA modulates the levels of these neurotransmitters.
Pharmacokinetics
Result of Action
At the molecular and cellular levels:
Action Environment
Environmental factors impact 2-PMPA’s efficacy and stability:
Analyse Biochimique
Biochemical Properties
2-(Phosphonomethyl)pentanedioic acid interacts with the enzyme GCPII, inhibiting its activity. The IC50 value of 2-PMPA for GCPII is 300 pM . This interaction prevents the breakdown of NAAG into NAA and glutamate, thereby influencing biochemical reactions involving these molecules .
Cellular Effects
This compound influences cell function by modulating the activity of GCPII. By inhibiting GCPII, 2-PMPA prevents the formation of glutamate from NAAG. This can have various effects on cellular processes, including cell signaling pathways and cellular metabolism, as glutamate is a key neurotransmitter in the brain .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GCPII, inhibiting the enzyme’s activity. This prevents the hydrolysis of NAAG into NAA and glutamate. As a result, the levels of NAAG increase, while the levels of glutamate decrease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, intraperitoneal administration of 100 mg/kg 2-PMPA results in a maximum concentration in plasma of 275 μg/mL at 0.25 h . The half-life, area under the curve, apparent clearance, and volume of distribution are 0.64 h, 210 μg×h/mL, 7.93 mL/min/kg, and 0.44 L/kg, respectively .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, 2-PMPA at 250 mg/kg, in an anesthetized mouse, after an initial rise, produces a rapid decline and a striking attenuation in BOLD signals in gray matter .
Metabolic Pathways
This compound is involved in the metabolic pathway of NAAG. By inhibiting GCPII, it prevents the breakdown of NAAG into NAA and glutamate .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-(phosphonométhyl)pentanedioïque implique généralement la réaction de l'acide pentanedioïque avec des réactifs phosphonométhyliques dans des conditions contrôlées. La réaction est effectuée en présence de catalyseurs et de solvants qui facilitent la formation du produit souhaité. Le processus implique plusieurs étapes, y compris la protection et la déprotection des groupes fonctionnels pour assurer la formation sélective du dérivé phosphonométhylique .
Méthodes de production industrielle
La production industrielle de l'acide 2-(phosphonométhyl)pentanedioïque suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées telles que la cristallisation et la chromatographie pour obtenir du PMPA de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(phosphonométhyl)pentanedioïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe phosphonométhylique en d'autres groupes fonctionnels.
Substitution : Le groupe phosphonométhylique peut être substitué par d'autres groupes dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et à des pH contrôlés pour garantir la sélectivité et le rendement .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide phosphonique, tandis que les réactions de substitution peuvent produire une variété de dérivés d'acide pentanedioïque substitués .
Applications de la recherche scientifique
L'acide 2-(phosphonométhyl)pentanedioïque a un large éventail d'applications de recherche scientifique :
Neuroprotection : Il protège contre la dégénérescence des motoneurones induite par le glutamate et réduit le volume des lésions après occlusion de l'artère cérébrale moyenne
Cancer de la prostate : Le PMPA est utilisé dans le diagnostic et le traitement du cancer de la prostate en raison de sa capacité à inhiber la NAALADase, qui est fortement exprimée dans les cellules cancéreuses de la prostate
Dépression cognitive : Il a des applications thérapeutiques potentielles dans le traitement de la déficience cognitive associée à la sclérose en plaques et à d'autres troubles neurologiques.
Mécanisme d'action
L'acide 2-(phosphonométhyl)pentanedioïque exerce ses effets en inhibant sélectivement l'enzyme NAALADase. Cette inhibition empêche l'hydrolyse du N-acétyl-aspartyl-glutamate en N-acétyl-aspartate et en glutamate, réduisant ainsi les niveaux de glutamate dans le cerveau. Le glutamate excessif est associé à l'excitotoxicité, qui peut entraîner des dommages neuronaux. En inhibant la NAALADase, le PMPA contribue à protéger les neurones des dommages excitotoxiques .
Applications De Recherche Scientifique
2-(Phosphonomethyl)pentanedioic acid has a wide range of scientific research applications:
Neuroprotection: It protects against glutamate-mediated motor neuron degeneration and reduces the volume of injury following middle cerebral artery occlusion
Prostate Cancer: PMPA is used in the diagnosis and treatment of prostate cancer due to its ability to inhibit NAALADase, which is highly expressed in prostate cancer cells
Cognitive Impairment: It has potential therapeutic applications in treating cognitive impairment associated with multiple sclerosis and other neurological disorders.
Comparaison Avec Des Composés Similaires
Composés similaires
ZJ43 : Un autre inhibiteur de la NAALADase avec une puissance inférieure à celle du PMPA.
Acide 2-(hydroxyphosphinoylméthyl)pentanedioïque : Un précurseur dans la synthèse du PMPA et d'autres inhibiteurs similaires.
Unicité
L'acide 2-(phosphonométhyl)pentanedioïque est unique en raison de sa forte puissance et de sa sélectivité pour la NAALADase. Il a une valeur Ki de 275 pM, ce qui en fait l'un des inhibiteurs les plus puissants de cette enzyme.
Propriétés
IUPAC Name |
2-(phosphonomethyl)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O7P/c7-5(8)2-1-4(6(9)10)3-14(11,12)13/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEYJGQFXSTPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436036 | |
Record name | 2-(phosphonomethyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173039-10-6 | |
Record name | 2-(Phosphonomethyl)pentanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173039-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-PMPA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173039106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(phosphonomethyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PMPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH88WJG9LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-PMPA?
A1: 2-PMPA acts as a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked L-amino dipeptidase (NAALADase) [, , , , , , ].
Q2: How does 2-PMPA's inhibition of GCPII impact neurotransmission?
A2: GCPII typically breaks down N-acetylaspartylglutamate (NAAG) into N-acetyl-aspartate (NAA) and glutamate. By inhibiting GCPII, 2-PMPA prevents NAAG breakdown, leading to increased NAAG levels and potentially modulating glutamatergic neurotransmission [, , , , ].
Q3: Does GCPII inhibition by 2-PMPA have implications beyond the nervous system?
A3: Yes, research suggests that GCPII inhibition by 2-PMPA could be relevant in other conditions like inflammatory bowel disease (IBD) and cancer, where GCPII is upregulated [].
Q4: What is the molecular formula and weight of 2-PMPA?
A4: The molecular formula of 2-PMPA is C6H11O8P and its molecular weight is 258.12 g/mol [].
Q5: Is there any available spectroscopic data for 2-PMPA?
A5: While specific spectroscopic data is not provided in the provided abstracts, researchers commonly use techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to characterize 2-PMPA and its derivatives [, , ].
Q6: Is there information about the compatibility of 2-PMPA with various materials?
A6: The provided abstracts focus on biological applications of 2-PMPA. Information on compatibility with specific materials outside biological contexts is not available.
Q7: Does 2-PMPA exhibit any catalytic properties itself?
A7: 2-PMPA primarily acts as an enzyme inhibitor, specifically targeting GCPII. There is no evidence suggesting it possesses inherent catalytic properties [, , ].
Q8: Have computational methods been employed to study 2-PMPA and its interactions?
A8: Yes, computational modeling and docking studies have been conducted to understand the interactions of 2-PMPA with the active site of GCPII, providing insights for the design of novel inhibitors [, ].
Q9: How do structural modifications of 2-PMPA affect its activity and selectivity?
A9: Research indicates that modifying the structure of 2-PMPA, such as adding specific chemical groups or altering its stereochemistry, can significantly influence its potency and selectivity for GCPII [, , , ].
Q10: What are the challenges associated with 2-PMPA's clinical translation, and how are they being addressed?
A10: 2-PMPA's poor oral bioavailability due to its multiple acidic functionalities poses a challenge for its clinical use. To overcome this, researchers are developing prodrugs that mask these charged groups to improve absorption and bioavailability. Examples include the use of pivaloyloxymethyl (POM), isopropoxycarbonyloxymethyl (POC), (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL), and alkyl esters [, , , , ].
Q11: What is the relationship between 2-PMPA dosage and its observed effects in vivo?
A11: Studies in animal models have demonstrated that 2-PMPA's effects are dose-dependent. For instance, in rodent models of neurological disorders, higher doses of 2-PMPA generally resulted in more pronounced neuroprotective effects [, , , ].
Q12: What are the main findings from preclinical studies on 2-PMPA's therapeutic potential?
A12: Preclinical studies have shown promising results using 2-PMPA in various disease models:
- Neurological Disorders: 2-PMPA demonstrates neuroprotective effects in models of stroke, amyotrophic lateral sclerosis (ALS), and other conditions involving glutamate excitotoxicity [, , , ].
- Psychiatric Disorders: Research suggests a potential for 2-PMPA in reducing the rewarding effects of cocaine and alcohol, indicating possible applications in addiction treatment [, , ].
- Inflammatory Bowel Disease (IBD): Studies in murine models of IBD show that 2-PMPA can ameliorate disease severity [].
Q13: Have any clinical trials been conducted with 2-PMPA?
A13: While preclinical data on 2-PMPA appears promising, the provided abstracts do not mention any completed clinical trials.
Q14: Is there evidence of resistance developing to 2-PMPA?
A14: The provided abstracts do not discuss any specific mechanisms of resistance to 2-PMPA.
Q15: What is known about the toxicity profile of 2-PMPA?
A15: The abstracts primarily focus on the therapeutic potential of 2-PMPA. While some mention that it appears well-tolerated in preclinical studies, more comprehensive toxicological data is not discussed.
Q16: What strategies are being explored to improve the delivery of 2-PMPA to the brain?
A16: The blood-brain barrier limits 2-PMPA's brain penetration. Prodrug strategies using promoieties like ODOL aim to enhance its ability to cross this barrier []. Additionally, research is exploring dendrimer conjugation to deliver 2-PMPA selectively to activated glia in the brain, showing promise for treating cognitive impairment in conditions like multiple sclerosis (MS) [].
Q17: Are there any biomarkers being investigated for monitoring 2-PMPA treatment response?
A17: While the abstracts don't specify biomarkers for treatment response, they highlight the use of imaging techniques like Positron Emission Tomography (PET) with radiolabeled 2-PMPA derivatives to visualize and quantify GCPII levels in vivo. This approach could potentially be used to monitor target engagement and treatment efficacy [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.